molecular formula C3H5FO3 B15268346 2-Fluoro-2-methoxyacetic acid

2-Fluoro-2-methoxyacetic acid

Cat. No.: B15268346
M. Wt: 108.07 g/mol
InChI Key: NLABKTZONCMLQV-UHFFFAOYSA-N
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Description

Contextualization within α-Fluoro Carboxylic Acids and Ether-Containing Organic Molecules

2-Fluoro-2-methoxyacetic acid is structurally defined as a carboxylic acid that is substituted at the alpha-carbon (the carbon adjacent to the carboxyl group) with both a fluorine atom and a methoxy (B1213986) group (-OCH₃). This places it within the specific category of α-fluoro carboxylic acids . The introduction of a fluorine atom at the α-position of a carboxylic acid can significantly alter the molecule's acidity and electrochemical properties compared to its non-fluorinated analogue, methoxyacetic acid. wikipedia.orgwikipedia.org The synthesis of α-fluoro carboxylic acids can be challenging, often requiring specialized fluorinating agents and strategies to avoid issues like elimination or rearrangement reactions. nih.govorganic-chemistry.org Methods have been developed that utilize the reaction of ketene (B1206846) acetals with fluorinating agents like acetyl hypofluorite (B1221730) to produce α-fluorocarboxylic esters and acids in good yields. nih.govorganic-chemistry.org

Significance in Organofluorine Chemistry and Synthetic Methodologies

The study of this compound is significant within the broader field of organofluorine chemistry . The inclusion of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry, agriculture, and materials science. chemrevlett.comnih.gov Fluorine's high electronegativity and small size can profoundly impact a molecule's conformation, metabolic stability, and binding affinity to biological targets.

The development of synthetic methodologies for creating fluorinated compounds is a critical area of research. analytik.news The synthesis of α-fluorocarbonyl compounds, including acids and esters, is of particular interest. organic-chemistry.org Research has focused on developing methods for the direct introduction of fluorine atoms, which can simplify and accelerate the production of these valuable molecules. analytik.news For instance, Ag-catalyzed decarboxylative fluorination of malonic acid derivatives offers a route to α-fluorocarboxylic acids. organic-chemistry.org The unique combination of a fluorine atom and a methoxy group on the same carbon in this compound makes it an interesting target for synthetic chemists and a potential building block for more complex fluorinated molecules.

Structural Features and Stereochemical Considerations of this compound

The molecular structure of this compound contains several key features that dictate its chemical behavior. A central point of interest is the stereochemistry of the molecule.

Key Structural and Stereochemical Data

PropertyDescription
Chemical Formula C₃H₅FO₃
Molecular Structure The molecule consists of a central carbon atom (the α-carbon) bonded to a carboxyl group (-COOH), a fluorine atom (-F), a methoxy group (-OCH₃), and a hydrogen atom (-H).
Chirality The α-carbon is a stereocenter because it is attached to four different substituent groups. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers (R and S forms).
Functional Groups Carboxylic Acid (-COOH), Ether (-O-), Fluoro (-F)

The presence of a chiral center means that enantioselective synthesis—methods that produce a single enantiomer—is a significant consideration for this compound. The specific spatial arrangement of the atoms can be crucial for its interaction with other chiral molecules, such as enzymes in a biological system.

Overview of Research Trajectories for Fluorinated Carboxylic Acids

Research involving fluorinated carboxylic acids is dynamic and multifaceted, driven by their utility as synthetic intermediates and their unique properties. wikipedia.orgresearchgate.net

Current Research Directions:

Novel Synthetic Methods: A primary focus is the development of more efficient, selective, and environmentally benign methods for synthesizing fluorinated carboxylic acids. analytik.news This includes direct C-H fluorination techniques that avoid the need for pre-functionalized starting materials. analytik.news

Catalysis: The use of catalysts, including transition metals like palladium and copper, as well as organocatalysts, is being explored to facilitate challenging fluorination reactions and to control stereochemistry. organic-chemistry.organalytik.news

Applications in Materials Science: Perfluorinated carboxylic acids (PFCAs), which contain multiple fluorine atoms, are used as surfactants and emulsifiers. wikipedia.org Research is ongoing to understand the interfacial properties and environmental impact of these compounds. nih.govacs.org

Biological and Medicinal Applications: The introduction of fluorine can enhance the pharmacological profile of drug candidates. chemrevlett.com Consequently, there is sustained interest in synthesizing novel fluorinated carboxylic acids as potential therapeutic agents or as components of more complex bioactive molecules. nih.gov

The study of molecules like this compound contributes to the fundamental understanding within these research trajectories, providing insights into the interplay of different functional groups and the impact of fluorination on molecular properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO3/c1-7-2(4)3(5)6/h2H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLABKTZONCMLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 2 Methoxyacetic Acid

Direct Fluorination Approaches to α-Fluoro Carboxylic Acid Frameworks

Direct fluorination involves the introduction of a fluorine atom at the α-position of a carboxylic acid precursor. These methods are broadly categorized based on the nature of the fluorinating agent, which can be either electrophilic or nucleophilic.

Electrophilic Fluorination Strategies

Electrophilic fluorination utilizes a reagent that delivers a formal "F+" equivalent to a nucleophilic carbon center, typically an enolate or its equivalent derived from the carboxylic acid framework. A prominent reagent for this transformation is Selectfluor, an N-F electrophilic fluorinating agent.

One strategy involves the fluorination of ketene (B1206846) silyl (B83357) acetals, which are readily prepared from the corresponding esters. The reaction of these electron-rich olefins with electrophilic fluorine sources provides a direct route to α-fluoro esters, which can then be hydrolyzed to the desired α-fluoro carboxylic acid. This approach effectively circumvents issues like elimination and rearrangement that can plague nucleophilic methods. organic-chemistry.org

Another approach employs a charge-transfer complex between Selectfluor and a base, such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org In non-aqueous conditions, this system facilitates the clean formation of α-fluoro-α-arylcarboxylic acids from their parent phenylacetic acid derivatives. organic-chemistry.org While this has been demonstrated for aryl-substituted acids, the principle could be extended to substrates like methoxyacetic acid, where the methoxy (B1213986) group provides electronic stabilization.

Nucleophilic Fluorination Routes

Nucleophilic fluorination introduces a fluoride (B91410) ion (F-) to an electrophilic carbon center. For the synthesis of 2-fluoro-2-methoxyacetic acid, this typically involves the displacement of a leaving group at the α-position of a suitable precursor, such as an ester of 2-hydroxy-2-methoxyacetic acid.

A widely used method for this transformation is deoxyfluorination , where a hydroxyl group is converted into a C-F bond. Reagents like diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this purpose. nih.govorganic-chemistry.org The reaction of an α-hydroxy ester with DAST proceeds by activating the hydroxyl group, which is then displaced by a fluoride ion delivered by the reagent, typically resulting in an inversion of stereochemistry if the starting alcohol is chiral. nih.gov

Table 1: Comparison of Common Deoxyfluorination Reagents
ReagentAcronymKey FeaturesReference
Diethylaminosulfur TrifluorideDASTWidely used, commercially available, effective for converting alcohols to alkyl fluorides. nih.gov
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorMore thermally stable than DAST, sometimes offering superior performance and safety profile. organic-chemistry.org
PyFluor-Inexpensive, thermally stable, and often results in minimal elimination byproducts. organic-chemistry.org

Modern advancements include photoredox-catalyzed nucleophilic fluorination. nih.gov This method allows for the conversion of redox-active esters (e.g., N-hydroxyphthalimide esters) into fluorides under mild, visible-light-mediated conditions. nih.gov This strategy could be applied to a derivative of 2-hydroxy-2-methoxyacetic acid, proceeding through a carbocation intermediate that is subsequently trapped by a fluoride source, such as [¹⁸F]KF for radiolabeling applications. nih.gov

Enantioselective Synthesis of Chiral this compound

Creating a single enantiomer of this compound requires asymmetric synthesis methods. These approaches install the fluorine atom with high stereocontrol, leading to an enantioenriched product.

Asymmetric Catalysis in α-Fluorination

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. This has been successfully applied to α-fluorination reactions.

Phase-transfer catalysis is one such approach, where a chiral catalyst facilitates the reaction between a water-soluble reagent and an organic-soluble substrate. Chiral anionic catalysts, such as chiral phosphates, have been used in the enantioselective fluorocyclization of olefins with a cationic fluorinating agent, demonstrating a powerful mechanism for asymmetric C-F bond formation. nih.gov Similarly, chiral quaternary ammonium (B1175870) salts can function as catalysts in the α-fluorination of β-ketoesters. nih.gov

Organocatalysis offers another metal-free alternative. Chiral isothiourea catalysts have been shown to be highly efficient in the enantioselective fluorination of substituted acetic acids, affording optically active tertiary α-alkyl fluorides with high enantioselectivity (up to 97% ee). organic-chemistry.org This methodology could be adapted for the fluorination of a prochiral methoxy-substituted substrate.

Another powerful strategy is the asymmetric hydrogenation of a fluorinated precursor. For instance, a β-fluoro-α,β-unsaturated ester could be hydrogenated using a chiral catalyst (e.g., Iridium-N,P complexes) to produce the chiral α-fluoro ester with excellent enantioselectivity. nih.govresearchgate.net

Table 2: Selected Results for Asymmetric Hydrogenation of a Fluorinated Olefin
Catalyst SystemSubstrateYieldEnantiomeric Excess (ee)Reference
Iridium-N,P ComplexEthyl 4,4-difluoro-3-phenylbut-2-enoate>99%96% researchgate.net
Iridium-N,P ComplexEthyl 4,4-difluoro-3-(p-tolyl)but-2-enoate99%95% researchgate.net
Iridium-N,P ComplexEthyl 4,4-difluoro-3-(o-tolyl)but-2-enoate99%97% researchgate.net

Biocatalytic Approaches to Chiral Fluoroacetic Acids

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations with high selectivity and under mild conditions. The development of enzymes for fluorination reactions is an area of growing interest.

Engineered enzymes, such as type II pyruvate (B1213749) aldolase (B8822740) HpcH , have been shown to catalyze the aldol (B89426) reaction between aldehydes and β-fluoro-α-ketoacids (including fluoropyruvate). nih.gov This C-C bond-forming reaction provides access to enantiopure secondary or tertiary fluorides, representing the first synthesis of tertiary fluorides via biocatalytic carboligation. nih.gov This pathway could be envisioned for producing precursors to chiral this compound.

Another class of enzymes, halohydrin dehalogenases (HHDH) , have been investigated for their ability to act on fluorinated substrates. nih.gov While their natural function is different, engineered HHDH variants have shown the ability to perform reactions on fluorinated aromatic epoxides with high enantioselectivity, demonstrating the potential for biocatalysts to create chiral fluorinated building blocks. nih.gov Furthermore, entire biosynthetic pathways are being constructed in microorganisms like E. coli to produce simple chiral fluoro-organic acids, such as 2-fluoro-3-hydroxypropionic acid, from inexpensive fluorinated starting materials like 2-fluoromalonic acid. nih.gov

Chiral Auxiliary-Mediated Syntheses

In this classical approach, a prochiral substrate is covalently bonded to a chiral molecule, the "chiral auxiliary," which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.

For the synthesis of chiral α-substituted carboxylic acids, amides derived from pseudoephedrine have been widely used. nih.govharvard.edu A more recent alternative, pseudoephenamine , offers several advantages, including freedom from regulatory restrictions and often superior diastereoselectivities, particularly in reactions that form quaternary stereocenters. nih.gov

A potential synthesis for chiral this compound using this method would involve:

Formation of an amide between methoxyacetic acid and a chiral auxiliary like (1S,2S)-pseudoephenamine.

Deprotonation to form a chiral enolate, which then undergoes diastereoselective fluorination with an electrophilic reagent like Selectfluor. The bulky auxiliary shields one face of the enolate, directing the fluorinating agent to the opposite face.

Hydrolysis of the amide bond to release the enantiomerically enriched this compound and recover the chiral auxiliary. harvard.edu

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods for synthesizing this compound rely on the introduction of the fluorine atom onto a pre-existing carbon skeleton derived from methoxyacetic acid or a related precursor. These strategies offer flexibility and can be tailored to achieve specific stereochemical outcomes.

Conversion of Related Methoxyacetic Acid Derivatives

A plausible and versatile approach to this compound involves the direct fluorination of an appropriate methoxyacetic acid derivative. This typically entails the generation of a nucleophilic enolate from a methoxyacetate (B1198184) ester, which then reacts with an electrophilic fluorine source.

One common strategy is the α-fluorination of a methoxyacetate ester. The process begins with the deprotonation of the α-carbon of the ester using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), to form the corresponding enolate. This enolate is then quenched with an electrophilic fluorinating agent. A variety of such agents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most widely used due to their relative stability and reactivity.

The general scheme for this transformation can be represented as follows:

> Scheme 1: General representation of the electrophilic fluorination of a methoxyacetate ester. R represents an alkyl or aryl group.

The choice of the ester group (R) can influence the reaction's efficiency and the ease of subsequent hydrolysis to the final carboxylic acid. Methyl or ethyl esters are commonly employed due to their ready availability and straightforward removal.

Another potential precursor is 2-hydroxy-2-methoxyacetic acid or its ester, which could be subjected to a dehydroxyfluorination reaction. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are known to convert alcohols to fluorides. However, the stability of the starting material and potential side reactions, such as elimination, need to be carefully considered.

Stereochemical Control in Precursor Derivatization

Achieving stereocontrol during the synthesis of this compound is crucial when a single enantiomer is desired for applications in pharmaceuticals or agrochemicals. This can be accomplished through either diastereoselective or enantioselective approaches.

Diastereoselective Fluorination: This method involves the use of a chiral auxiliary attached to the methoxyacetic acid precursor. The chiral auxiliary directs the approach of the fluorinating agent to one face of the enolate, leading to the preferential formation of one diastereomer. Evans oxazolidinones are a well-established class of chiral auxiliaries for this purpose. For instance, an N-acyl oxazolidinone derived from methoxyacetic acid can be deprotonated and then fluorinated. The steric hindrance provided by the substituent on the oxazolidinone ring (e.g., benzyl (B1604629) or isopropyl) guides the electrophilic fluorine source to the less hindered face of the enolate.

> Scheme 2: Diastereoselective fluorination of an N-methoxyacetyl oxazolidinone. The chiral auxiliary directs the fluorination to produce a specific diastereomer.

After the fluorination step, the chiral auxiliary can be cleaved under mild conditions (e.g., using lithium hydroxide (B78521) and hydrogen peroxide) to yield the enantiomerically enriched this compound. The auxiliary itself can often be recovered and reused.

Enantioselective Fluorination: An alternative to chiral auxiliaries is the use of a chiral catalyst in conjunction with a prochiral methoxyacetate substrate. This approach is often more atom-economical. Chiral Lewis acids or chiral phase-transfer catalysts can be employed to create a chiral environment around the substrate, leading to an enantioselective fluorination.

For example, a complex formed from a metal triflate (e.g., copper(II) or scandium(III) triflate) and a chiral ligand, such as a pybox or bis(oxazoline) ligand, can catalyze the reaction between a methoxyacetate ester and an electrophilic fluorinating agent. The chiral catalyst coordinates to the substrate, effectively blocking one face and allowing the fluorine to be introduced from the other, resulting in an excess of one enantiomer. researchgate.net

The development of chiral N-fluoroammonium salts has also been explored for enantioselective fluorination. researchgate.net

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Key parameters that require optimization include the choice of:

Fluorinating Agent: The reactivity and selectivity of electrophilic fluorinating agents can vary significantly. While NFSI and Selectfluor® are common, other reagents might offer advantages in specific cases. The stoichiometry of the fluorinating agent is also critical; an excess may be required to drive the reaction to completion, but can also lead to side products.

Base and Solvent: The choice of base for enolate formation is crucial. It must be strong enough to deprotonate the α-carbon effectively without causing side reactions. The solvent system must be compatible with the base and the reactants, and it can influence the solubility, reactivity, and stereoselectivity of the reaction. Anhydrous conditions are typically essential to prevent quenching of the enolate.

Temperature: Fluorination reactions are often conducted at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity. A systematic study of the temperature profile can identify the optimal balance between reaction rate and the suppression of side reactions.

Catalyst System (for enantioselective routes): In catalytic enantioselective fluorination, the choice of metal, ligand, and their ratio must be carefully screened to achieve high enantiomeric excess (ee) and good catalytic turnover. The catalyst loading is another important parameter to optimize for process efficiency. researchgate.net

Process Efficiency can be further enhanced through several strategies:

Process Intensification: Techniques like continuous flow chemistry can offer significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters (temperature, mixing), leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. The use of immobilized catalysts or reagents in flow systems can also simplify purification and catalyst recycling. The application of ultrasound or microwave irradiation has also been shown to enhance reaction efficiency in some ester syntheses. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key principle of green chemistry. Catalytic methods are generally more atom-economical than stoichiometric approaches that use chiral auxiliaries.

Below is an interactive data table summarizing the optimization of a hypothetical diastereoselective fluorination of a chiral methoxyacetate ester.

EntryBase (equiv.)Fluorinating Agent (equiv.)Temperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1LDA (1.1)NFSI (1.2)-7885:1575
2KHMDS (1.1)NFSI (1.2)-7890:1082
3KHMDS (1.1)Selectfluor® (1.2)-7888:1278
4KHMDS (1.1)NFSI (1.5)-7892:885
5KHMDS (1.1)NFSI (1.2)-6085:1580
6KHMDS (1.1)NFSI (1.2)-9095:579

Chemical Reactivity and Transformation of 2 Fluoro 2 Methoxyacetic Acid

Influence of Fluorine and Methoxy (B1213986) Group on Carboxylic Acid Reactivity

The electronic properties of the fluorine and methoxy groups have a pronounced effect on the reactivity of the carboxyl group. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid compared to its non-fluorinated analog, methoxyacetic acid. wikipedia.org Methoxyacetic acid itself is more acidic than acetic acid and glycolic acid due to the influence of the methoxy group. wikipedia.org

Acyl transfer reactions, such as esterification and amidation, are fundamental transformations of carboxylic acids. The increased electrophilicity of the carbonyl carbon in 2-fluoro-2-methoxyacetic acid, due to the adjacent fluorine atom, can facilitate these reactions. The conversion of carboxylic acids to acyl fluorides is a key step in many acyl transfer processes. beilstein-journals.orgresearchgate.netorganic-chemistry.org Acyl fluorides are noted for their stability compared to other acyl halides and their favorable reactivity profile in acylation reactions, often proceeding with fewer side-reactions. beilstein-journals.org Various reagents have been developed for the direct conversion of carboxylic acids to acyl fluorides, which can then be used in subsequent one-pot reactions to form esters and amides. researchgate.netacs.org

Table 1: Reagents for the Conversion of Carboxylic Acids to Acyl Fluorides

ReagentKey FeaturesReference
2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3)Allows for deoxyfluorination in sub-stoichiometric amounts. beilstein-journals.org
Pentafluoropyridine (PFP)Inexpensive, commercially available, and enables one-pot amide bond formation. acs.org
(Me4N)SCF3Bench-stable solid reagent, offers high functional group tolerance. organic-chemistry.org
XtalFluor-EAssisted by catalytic NaF, proceeds at room temperature. organic-chemistry.org
Triphosgene/KFUtilizes inexpensive potassium fluoride (B91410). researchgate.net

Nucleophilic Substitution at the Carbonyl Center

Nucleophilic acyl substitution is a primary reaction pathway for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reaction proceeds through a tetrahedral intermediate, and the success of the substitution depends on the relative basicity of the nucleophile and the leaving group. masterorganicchemistry.com For this compound derivatives, the fluorinated α-carbon enhances the electrophilicity of the carbonyl group, making it more susceptible to attack by nucleophiles. The stability of the resulting tetrahedral intermediate and the ability of the leaving group to depart are crucial factors. In general, nucleophilic acyl substitution reactions are favored when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

Reactions at the α-Carbon and Fluoro-Group Modifications

The chiral center at the α-carbon, bearing both a fluorine and a methoxy group, is a site for various chemical transformations.

The development of stereoselective methods for the synthesis of α-fluorinated carbonyl compounds is of significant interest. nih.gov While many methods rely on electrophilic fluorinating agents, recent advancements have explored the use of nucleophilic fluorine sources. nih.govacs.org For substrates with an existing stereocenter, such as this compound, controlling the stereochemistry during subsequent reactions is a key challenge. Stereoselective fluorination and substitution reactions often employ chiral catalysts or auxiliaries to induce facial selectivity on a prochiral substrate or to control the configuration of a newly formed stereocenter. For instance, the fluorination of α-carbonyl benzyl (B1604629) bromides can proceed through both SN1 and SN2 pathways, influencing the stereochemical outcome. nih.gov

Defluorination, the removal of a fluorine atom, and fluorine exchange are important transformations for modifying fluorinated organic molecules. Deoxyfluorination is a common method for introducing fluorine, but the reverse process can also be achieved under specific conditions. researchgate.net Fluorine exchange reactions, where one fluorine isotope is replaced by another (e.g., 18F for PET imaging applications), are also of considerable importance. nih.gov The synthesis of α-fluorocarboxylates can be achieved through electrophilic fluorination of ketene (B1206846) acetals, a method that is also suitable for [18F] incorporation. nih.govorganic-chemistry.org Nucleophilic substitution reactions can also lead to fluorine exchange, particularly with the use of reagents like Et3N·3HF. nih.gov

Transformations Involving the Methoxy Group

The methoxy group in this compound can also be a site for chemical transformation, although it is generally less reactive than the carboxylic acid or the α-fluoro position. Cleavage of the methyl ether to reveal the corresponding α-hydroxy acid can be achieved using various ether-cleavage reagents. The Ullman condensation is a classic method for the formation of aryl ethers, and by extension, cleavage of such ethers can also be performed. orgsyn.org In the context of related compounds, nucleophilic aromatic substitution reactions have been observed where a methoxy group is displaced by a nucleophile, particularly when the aromatic ring is activated by electron-withdrawing groups. acgpubs.orgmdpi.com While this compound is aliphatic, similar principles of nucleophilic substitution could potentially be applied to derivatives where the methoxy group is rendered a better leaving group.

Ether Cleavage Reactions

The cleavage of the ether bond in this compound is a challenging but mechanistically insightful reaction. Ethers are generally unreactive and require strong acids for cleavage. nih.govrsc.org The most common reagents for this transformation are strong hydrogen halides, such as hydrogen iodide (HI) and hydrogen bromide (HBr). libretexts.orgfluorine1.ru The reaction mechanism can proceed via either an SN1 or SN2 pathway, contingent on the structure of the ether's alkyl groups. nih.govnih.gov

The first step in the acidic cleavage is the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). libretexts.orgfluorine1.ru The subsequent step involves a nucleophilic attack by the halide ion.

SN2 Pathway: In this pathway, the halide ion would attack the methyl group, as it is sterically unhindered. This would result in the formation of methyl halide and 2-fluoro-2-hydroxyacetic acid. This pathway is typical for ethers with primary or methyl substituents. nih.gov

SN1 Pathway: This pathway involves the formation of a carbocation intermediate after the departure of the leaving group. libretexts.org Cleavage of the C-O bond attached to the fluorinated carbon would require the formation of an α-fluoro, α-carboxy carbocation. This intermediate would be highly destabilized by the powerful electron-withdrawing effects of both the fluorine atom and the carboxylic acid group, making an SN1 pathway at this carbon highly unfavorable.

Therefore, the most probable outcome for the acid-catalyzed cleavage of this compound is via an SN2 mechanism, yielding the products outlined in the table below.

Table 1: Predicted Products of Ether Cleavage of this compound

ReagentPathwayProduct 1Product 2
HBr (conc.)SN22-Fluoro-2-hydroxyacetic acidBromomethane
HI (conc.)SN22-Fluoro-2-hydroxyacetic acidIodomethane
BBr₃Lewis Acid-Assisted Cleavage2-Fluoro-2-hydroxyacetic acidTribromoborane-Methanol Adduct

Modifications of the Alkoxy Moiety

Modifying the methoxy group without cleaving the ether C-O bond or disrupting the rest of the molecule is not a widely documented transformation for this specific compound. However, general strategies for ether modification can be considered. Transetherification, the exchange of the methyl group for another alkyl group, would be challenging under typical acid or base catalysis due to the risk of elimination or other side reactions promoted by the adjacent fluorine atom.

A more plausible modification involves the complete removal of the methyl group (demethylation) to unmask the alcohol. While strong acids would lead to the cleavage products mentioned above, certain reagents are known for cleaving methyl ethers under milder conditions. For instance, boron tribromide (BBr₃) is a classic reagent for this purpose. nih.gov Another approach could involve oxidative cleavage, though this might risk oxidizing other parts of the molecule. Given the stability of aryl fluoroalkyl ethers, it is evident that the fluoroalkyl group imparts significant chemical resilience, which could necessitate harsh reaction conditions for modification. sci-hub.seacs.org

Derivative Synthesis from this compound

The carboxylic acid group is the most versatile handle for the synthesis of derivatives from this compound. Standard transformations of carboxylic acids can be applied to generate esters, amides, and other related compounds.

Esterification and Amidation Studies

The synthesis of esters and amides from this compound can be achieved through various modern and classical methods. The presence of the α-fluoro group can influence the reactivity of the carboxyl group, but generally, standard coupling procedures are expected to be effective.

Esterification: The conversion of this compound to its corresponding esters can be accomplished via several routes. Classic Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a viable option. For more sensitive alcohols or to achieve higher yields under milder conditions, coupling agents can be employed. Recent studies on the esterification of other fluorinated carboxylic acids have highlighted the efficacy of heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, which can facilitate the reaction with methanol (B129727). researchgate.netnih.gov

Amidation: Direct amidation with amines is another key transformation. This reaction often requires activation of the carboxylic acid. A wide array of coupling reagents developed for peptide synthesis are applicable here. Modern catalytic methods offer milder and more atom-economical alternatives. For instance, Lewis acid catalysts based on boron, zirconium, or hafnium have been shown to effectively catalyze the direct amidation of carboxylic acids, including those that are part of unprotected amino acids. organic-chemistry.orgnih.gov Organocatalytic methods, such as those using sub-stoichiometric amounts of trichlorotriazine (B8581814) (TCT) with a formamide (B127407) catalyst, also present a powerful strategy. organic-chemistry.org

Table 2: Selected Reagents for Esterification and Amidation

TransformationReagent/Catalyst SystemConditions
Esterification H₂SO₄ (catalytic) with excess alcohol (e.g., Methanol)Reflux
DCC/DMAP with alcoholRoom temperature, aprotic solvent
UiO-66-NH₂ with MethanolElevated temperature, heterogeneous catalysis researchgate.netnih.gov
Amidation HBTU/DIPEA with amineRoom temperature, aprotic solvent
EDC/HOBt with amineRoom temperature, aqueous or organic solvent
B(OCH₂CF₃)₃ (catalytic) with amineAzeotropic removal of water nih.gov
Cp₂HfCl₂ (catalytic) with amineRoom temperature, short reaction times organic-chemistry.org

Reduction and Oxidation Pathways

Reduction: The carboxylic acid functional group can be selectively reduced to a primary alcohol, yielding 2-fluoro-2-methoxyethanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a standard reagent capable of reducing carboxylic acids to alcohols. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced in situ. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another common reagent for this purpose and is known for its chemoselectivity. More recently, catalyst-free hydroboration methods have been developed that proceed at ambient temperature. rsc.org Catalytic hydrosilylation, using silanes in the presence of earth-abundant metal catalysts like manganese, also provides an effective route for the reduction of carboxylic acids to alcohols. nih.gov

Oxidation: The oxidation of this compound is less straightforward. The carboxylic acid carbon is already in a high oxidation state (+3). Further oxidation would likely involve other parts of the molecule. Under certain conditions, the methyl ether could potentially be oxidized. For example, methods exist for the oxidation of secondary methyl ethers to ketones using reagents like calcium hypochlorite. acs.org However, for a primary ether like the one in this compound, this would likely lead to cleavage or other transformations rather than a simple, clean oxidation product. The oxidation of similar per- and polyfluoroalkyl ether acids has been studied in the context of environmental degradation, often involving powerful radical species like sulfate (B86663) (SO₄•⁻) and hydroxyl (OH•) radicals, which can lead to fragmentation of the molecule. nih.gov

Metal-Mediated and Cross-Coupling Reactions

The direct use of this compound in metal-mediated cross-coupling reactions is a modern area of interest, primarily through decarboxylative pathways. Traditional cross-coupling reactions often require organohalides, but recent advances have enabled the use of carboxylic acids as coupling partners.

Specifically, the decarboxylative cross-coupling of α-fluorocarboxylic acids has emerged as a powerful tool for C-C bond formation. researchgate.netacs.org These reactions allow the fluoro(methoxy)acetyl group to be replaced by an aryl, heteroaryl, or alkyl group, effectively using the carboxylic acid as a traceless activating group. These transformations are often achieved using dual catalytic systems, such as the combination of an iridium-based photoredox catalyst and a nickel catalyst. acs.org Under irradiation with visible light, the α-fluoro carboxylic acid can undergo decarboxylation to form an α-fluoro radical intermediate, which then engages in the nickel-catalyzed cross-coupling cycle. This method provides a novel and synthetically valuable way to create complex fluorinated molecules starting from readily accessible α-fluoro carboxylic acids.

Table 3: Example of a Decarboxylative Cross-Coupling Reaction

Reaction TypeCatalytic SystemCoupling PartnerExpected Product TypeReference
Decarboxylative ArylationIr(photocatalyst) / Ni(catalyst)Aryl HalideAryl-substituted fluoro-methoxy-methane derivative acs.org

Stereochemical Aspects and Chiral Recognition of 2 Fluoro 2 Methoxyacetic Acid

Chiral Resolution Techniques for Enantiomeric Separation

The separation of the enantiomers of a racemic mixture, a process known as chiral resolution, is a fundamental step in stereochemistry. For carboxylic acids like 2-Fluoro-2-methoxyacetic acid, several methods can be employed to achieve this separation.

Diastereomeric Salt Formation

A classical and widely used method for the resolution of racemic acids is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction produces a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

Once one of the diastereomeric salts has been isolated through crystallization, the chiral auxiliary can be removed by treatment with an acid or base, yielding the enantiomerically enriched carboxylic acid. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.orglibretexts.org

Table 1: Illustrative Example of Diastereomeric Salt Resolution Data for a Generic Chiral Acid

Resolving AgentSolvent SystemDiastereomer Less SolubleYield (%)Enantiomeric Excess (ee%)
(R)-1-PhenylethylamineEthanol/Water(R)-Acid Salt45>98
(S)-1-(1-Naphthyl)ethylamineMethanol (B129727)(S)-Acid Salt42>99
BrucineAcetone(R)-Acid Salt3895

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Chromatographic Separation Methods (e.g., Chiral HPLC, GC)

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods. nih.gov

In chiral HPLC, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. nih.govnih.gov The choice of CSP is crucial and depends on the nature of the analyte. For acidic compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective. nih.gov

Similarly, chiral GC can be used for the separation of volatile derivatives of chiral carboxylic acids, such as their methyl or ethyl esters. The separation mechanism is also based on the differential interaction between the enantiomers and the chiral stationary phase within the GC column.

While specific chromatographic conditions for the enantioseparation of this compound are not documented in available literature, a general approach can be outlined. The carboxylic acid would likely be derivatized to its ester form for GC analysis or analyzed directly using a suitable chiral column in HPLC.

Table 2: Illustrative Chiral HPLC and GC Separation Parameters for a Generic Chiral Acid

TechniqueChiral Stationary PhaseMobile Phase / Carrier GasDetectorTypical Retention Times (min)
HPLC Chiralcel OD-H (Cellulose-based)Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1)UV (220 nm)Enantiomer 1: 8.5, Enantiomer 2: 10.2
GC CycloSil-B (Cyclodextrin-based)HeliumFID(as methyl ester) Enantiomer 1: 12.3, Enantiomer 2: 12.9

Note: This table presents hypothetical data to illustrate the technique and does not reflect actual experimental results for this compound.

Absolute Configuration Determination Methodologies

Once the enantiomers of this compound are separated, it is essential to determine their absolute configuration, i.e., whether they are the (R)- or (S)-enantiomer. Several spectroscopic and crystallographic techniques are employed for this purpose.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is unique to a specific enantiomer, with its mirror image enantiomer exhibiting an equal but oppositely signed VCD spectrum. capes.gov.br

To determine the absolute configuration, the experimental VCD spectrum of an enantiomer is compared with the theoretically predicted spectrum for a known configuration (e.g., the R-configuration). researchgate.net The theoretical spectrum is typically calculated using density functional theory (DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This method is particularly valuable as it does not require crystallization of the sample.

X-ray Crystallography of Derivatives

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. nih.goved.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For light-atom molecules like this compound, determining the absolute configuration directly can be challenging.

A common strategy is to prepare a crystalline derivative of the chiral acid with a molecule of known absolute configuration, often containing a heavy atom. researchgate.net The presence of the heavy atom enhances the anomalous dispersion effects, which are crucial for determining the absolute configuration. The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute structure. ed.ac.uk A value close to zero for a given enantiomer confirms the assigned configuration. chem-soc.si

Chiroptical Methods (e.g., Optical Rotation, ECD Spectroscopy)

Optical rotation is a classical chiroptical method that measures the rotation of the plane of polarized light by a chiral compound. researchgate.net While it can distinguish between enantiomers (one will be dextrorotatory, rotating the plane to the right, denoted as (+), and the other levorotatory, rotating to the left, denoted as (-)), it cannot, on its own, determine the absolute configuration without comparison to a standard of known configuration.

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, is another valuable chiroptical technique. researchgate.net Similar to VCD, the experimental ECD spectrum can be compared with quantum chemical predictions to establish the absolute configuration.

Table 3: Summary of Methods for Absolute Configuration Determination

MethodPrincipleSample RequirementKey Information Provided
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light. nih.govSolutionAbsolute configuration in solution. nih.gov
X-ray Crystallography Diffraction of X-rays by a single crystal. nih.govSingle crystal of a suitable derivative.Unambiguous absolute configuration in the solid state. ed.ac.uk
Optical Rotation Rotation of plane-polarized light. researchgate.netSolutionSign of optical rotation [(+) or (-)].
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis light. researchgate.netSolutionAbsolute configuration through comparison with theoretical spectra.

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of this compound is primarily dictated by the rotational barriers around the C-C and C-O single bonds. The relative orientations of the fluorine, methoxy (B1213986), and carboxylic acid groups are influenced by a delicate balance of competing energetic factors.

The presence of a fluorine atom at the α-position to the carbonyl group is expected to exert a significant influence on the molecule's conformational preferences. This is largely due to stereoelectronic interactions, particularly the gauche effect. The gauche effect describes the tendency of a molecule to adopt a conformation where bulky or electronegative groups are positioned at a 60° dihedral angle to each other, which can be more stable than the anti conformation (180° dihedral angle).

In the case of this compound, a gauche conformation would involve the fluorine atom and the methoxy group, or the fluorine atom and the hydroxyl group of the carboxylic acid, being in proximity. This preference is often attributed to stabilizing hyperconjugative interactions. For instance, a stabilizing interaction can occur between the lone pair electrons of the methoxy oxygen and the antibonding orbital of the C-F bond (nO -> σC-F), or between a C-H bond and the antibonding orbital of the C-F bond (σC-H -> σC-F). These interactions can lower the energy of the gauche conformer relative to the anti conformer, where such orbital overlap is less favorable.

The rotational barriers around the key single bonds in this compound will determine the stability of its various conformers. The primary intramolecular interactions at play include:

Steric Hindrance: Repulsive van der Waals interactions between the bulky methoxy group, the fluorine atom, and the carboxylic acid group will destabilize conformations where these groups are eclipsed or in close proximity.

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-F, C=O, C-O, O-H). The electrostatic interactions between these bond dipoles will either be attractive or repulsive depending on their relative orientation in space, thus favoring certain conformations over others.

Due to the lack of specific experimental or computational data for this compound, we present a hypothetical data table based on typical values observed for similar small organic molecules to illustrate the concepts discussed.

Hypothetical Rotational Energy Barriers for this compound

Rotational BondDihedral Angle (°)Conformer DescriptionRelative Energy (kJ/mol)Key Interactions
O=C-C-F0EclipsedHighSteric Clash, Dipole Repulsion
60GaucheLowGauche Effect, Potential H-Bond
120EclipsedHighSteric Hindrance
180AntiModerateMinimized Sterics, Less Favorable Hyperconjugation
C-C-O-CH30EclipsedHighSteric Clash
60GaucheLowFavorable Stereoelectronic Interactions
180AntiModerateMinimized Steric Hindrance

Note: The values in this table are illustrative and not based on experimental data for this compound.

Applications of 2 Fluoro 2 Methoxyacetic Acid As a Synthetic Intermediate

Chiral Building Block in Asymmetric Synthesis

The asymmetric synthesis of molecules containing fluorinated stereocenters is a critical endeavor in medicinal and materials chemistry. Chiral building blocks serve as foundational starting materials for the stereocontrolled synthesis of complex targets.

Construction of Fluorinated Stereocenters in Complex Molecules

Currently, there is a lack of specific documented examples in the scientific literature that demonstrate the use of 2-Fluoro-2-methoxyacetic acid as a chiral building block for the construction of fluorinated stereocenters in more complex molecular architectures. While numerous strategies exist for asymmetric fluorination, the direct application of this particular acid in such a capacity has not been a prominent feature of published research.

Precursor to Chiral α-Fluoro Ethers and Alcohols

The development of synthetic routes to chiral α-fluoro ethers and alcohols is an area of significant interest. However, the role of this compound as a direct precursor for these classes of compounds is not well-established in the available literature. Methodologies often rely on alternative fluorination techniques or different starting materials.

Integration into Cyclic and Heterocyclic Systems

The incorporation of fluorine into cyclic and heterocyclic scaffolds is a common strategy for modulating the properties of bioactive molecules.

Synthesis of Fluorinated Lactones and Lactams

While the synthesis of fluorinated lactones and lactams is an active area of research, there are no readily available reports that specifically utilize this compound as a starting material for the construction of these heterocyclic rings. Research in this area tends to focus on other fluorinated synthons and cyclization strategies.

Incorporation into Bioactive Scaffolds (excluding pharmacological activity)

The design and synthesis of novel bioactive scaffolds often involve the strategic placement of functional groups to influence conformation and binding affinity. The specific incorporation of the 2-fluoro-2-methoxyacetyl moiety derived from this compound into such scaffolds is not a theme that is prominently featured in the current body of scientific literature.

Role in Reaction Development and Methodological Advancements

The discovery and optimization of new synthetic reactions are fundamental to the progress of organic chemistry. However, there is no significant evidence to suggest that this compound has played a pivotal role in the development of new synthetic methodologies or has been a key substrate in the advancement of reaction chemistry.

Ligand Design for Catalysis

The development of asymmetric catalysis relies heavily on the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction. Chiral building blocks, which are optically active compounds used as intermediates, are fundamental to this process. These blocks, such as chiral amines, alcohols, and carboxylic acids, form the backbone of many ligands used to achieve high enantioselectivity. takasago.com

While there is a lack of specific, published applications for this compound in ligand synthesis, its structure suggests significant potential as a chiral building block. The presence of a stereogenic center substituted with electronically distinct groups (F, OMe, COOH) makes it an attractive candidate for creating novel ligand environments.

Key Structural Features for Ligand Design:

Chiral Core: The asymmetric carbon atom is the fundamental source of chirality.

Carboxylic Acid Handle: This functional group allows for straightforward derivatization, most commonly through the formation of amide bonds, to connect the chiral unit to a larger ligand scaffold, such as a bipyridine or phosphine. tcichemicals.com

α-Fluorine Atom: The high electronegativity of fluorine can profoundly influence the electronic properties of a resulting metal-ligand complex, potentially modulating the catalyst's reactivity and selectivity.

α-Methoxy Group: This group offers an additional potential coordination site for a metal center and provides steric bulk that can be crucial for defining the chiral pocket of a catalyst.

The modular synthesis of ligands from such building blocks allows for systematic tuning of steric and electronic properties to optimize catalytic performance. tcichemicals.com By analogy with other multi-functional chiral building blocks, this compound could be converted into derivatives for incorporation into various ligand classes.

Table 1: Conceptual Comparison of Chiral Building Blocks for Ligand Synthesis This table is illustrative and compares the potential features of this compound to established chiral building blocks.

Building Block Type Example Compound Key Functional Groups Primary Mode of Ligand Integration Potential Influence on Catalyst
Chiral Hydroxy Acid (S)-Lactic Acid -OH, -COOH Esterification, Amidation Steric control, H-bonding
Chiral Amino Acid (L)-Proline -NH, -COOH Amidation Rigid conformational control
Chiral Alcohol (R)-1-Phenylethanol -OH Etherification Steric bulk
Hypothetical (R/S)-2-Fluoro-2-methoxyacetic acid -F, -OMe, -COOH Amidation Electronic tuning (via F), Steric bulk, secondary coordination (via OMe)

Reagent Development in Organofluorine Chemistry

The field of organofluorine chemistry is continuously driven by the need for new reagents that can efficiently and selectively introduce fluorine or fluorinated moieties into organic molecules. sustech.edu.cn Fluorinated building blocks are often sourced to generate these specialized reagents. wikipedia.org Carboxylic acids are particularly versatile precursors because they can be readily converted into a variety of more reactive functional groups, such as acid chlorides, esters, and amides, which can then act as electrophilic reagents. nih.gov

This compound is a prime candidate to serve as a precursor for developing novel reagents aimed at installing the α-fluoro-α-methoxy carbonyl unit or related structures. The reactivity of such reagents would be influenced by the presence of the α-fluorine atom, which is known to activate adjacent carbonyl groups toward nucleophilic attack while also potentially disfavoring certain reactive conformations. beilstein-journals.org

For instance, conversion of this compound to its corresponding acid chloride would generate a highly reactive electrophile. This reagent could be used to acylate a wide range of nucleophiles (alcohols, amines, organometallics), thereby introducing the F-C(O)-OMe group into a target molecule. Such a transformation would be analogous to established methods for the catalytic, asymmetric α-fluorination of acid chlorides to produce optically active α-fluorinated carboxylic acid derivatives. nih.gov

Furthermore, derivatization strategies common in organofluorine chemistry could be applied. For example, methods exist for the synthesis of α-fluorocarboxylic esters from their parent acids by first converting them into ketene (B1206846) acetal (B89532) derivatives, which then react with an electrophilic fluorine source. nih.govorganic-chemistry.org While this compound is already fluorinated, its derivatives could participate in further transformations unique to fluorinated systems, such as those seen with gem-difluoroalkenes where a fluorine atom is substituted. nih.gov

Table 2: Potential Reactive Intermediates from this compound and Their Applications This table presents hypothetical reagents derived from this compound and their potential synthetic applications based on established chemical principles.

Potential Reagent Precursor Hypothetical Synthetic Application Relevant Chemical Principle Citation
2-Fluoro-2-methoxyacetyl chloride This compound Acylation of alcohols, amines, or organometallics to introduce the α-fluoro-α-methoxyacetyl group. Carboxylic acids are converted to highly reactive acyl halides for use in acylation reactions. nih.gov
Methyl 2-fluoro-2-methoxyacetate This compound Use in Claisen condensations or as a substrate in metal-catalyzed cross-coupling reactions. Esters are common building blocks in a wide range of C-C bond-forming reactions. sapub.org
2-Fluoro-2-methoxy-N-methoxy-N-methylamide (Weinreb Amide) This compound Controlled addition of organometallic reagents to synthesize α-fluoro-α-methoxy ketones. Weinreb amides react with organometallics to afford ketones without over-addition to the tertiary alcohol.
This compound-derived silyl (B83357) ketene acetal This compound ester Reaction with electrophiles to functionalize the carbon α to the carbonyl group. Carboxylic acid esters can be converted to silyl ketene acetals, which are versatile enolate surrogates. google.com

Mechanistic and Theoretical Investigations of 2 Fluoro 2 Methoxyacetic Acid

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations of Electronic Structure

No dedicated studies reporting Density Functional Theory (DFT) calculations to determine the electronic structure of 2-fluoro-2-methoxyacetic acid have been identified. Such studies would be valuable for understanding the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to its reactivity.

Molecular Dynamics Simulations for Conformational Landscapes

There is no available research that has employed molecular dynamics (MD) simulations to explore the conformational landscape of this compound. MD simulations would provide insight into the molecule's flexibility, preferred conformations in different environments, and the energetic barriers between different rotamers.

Quantum Chemical Analysis of Reactivity and Reaction Pathways

A quantum chemical analysis of the reactivity and potential reaction pathways of this compound has not been documented in the current body of scientific literature. Such an analysis would be crucial for predicting its behavior in chemical reactions, identifying the most likely sites for nucleophilic or electrophilic attack, and mapping out the energy profiles of potential transformation pathways.

Reaction Mechanism Elucidation

Kinetic Isotope Effect Studies

No experimental or theoretical studies on the kinetic isotope effect (KIE) involving this compound have been found. KIE studies are a powerful tool for probing the rate-determining steps of chemical reactions and elucidating the transition state structures, and their absence for this compound limits the understanding of its reaction mechanisms.

Intermediate Characterization in Reaction Sequences

There are no published reports on the characterization of reaction intermediates formed during chemical transformations of this compound. The identification and characterization of intermediates, whether through spectroscopic methods or computational modeling, are essential for confirming proposed reaction mechanisms.

Structure-Reactivity Relationship Analysis

The reactivity of this compound is intrinsically linked to the electronic and steric nature of its unique α-substituents: a fluorine atom and a methoxy (B1213986) group. Both groups are located at the carbon adjacent to the carboxylic acid functional group, a position that allows them to exert significant influence on the molecule's chemical behavior. Understanding these influences is key to predicting the compound's reactivity in various chemical transformations. The following sections delve into a quantitative and qualitative analysis of these substituent effects, primarily through the lens of Hammett and Taft analyses, which provide a framework for correlating molecular structure with reaction rates and equilibria.

Hammett and Taft Analyses for Substituent Effects

Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, are powerful tools in physical organic chemistry for quantifying the effect of substituents on the reactivity of a molecule. orientjchem.org While the Hammett equation is typically applied to aromatic systems, the Taft equation was specifically developed to separate and quantify the polar (inductive and field) and steric effects of substituents in aliphatic systems, making it highly relevant for analyzing this compound. wikipedia.orgdalalinstitute.comscribd.com

The Taft equation is expressed as:

log(k/k₀) = ρσ + δEₛ wikipedia.org

where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the reference reaction (typically with a methyl group as the substituent). wikipedia.org

σ * (sigma-star) is the polar substituent constant, which quantifies the inductive and field effects of the substituent. orientjchem.org

ρ * (rho-star) is the reaction constant, indicating the sensitivity of the reaction to polar effects. orientjchem.org

Eₛ is the steric substituent constant, which quantifies the steric bulk of the substituent. wikipedia.org

δ (delta) is the reaction constant, indicating the sensitivity of the reaction to steric effects. wikipedia.org

To perform a Taft analysis for this compound, one would typically measure the rate of a reaction, such as the hydrolysis of its methyl ester (methyl 2-fluoro-2-methoxyacetate), under both basic and acidic conditions. The polar substituent constant, σ*, is determined by comparing these rates, which allows for the isolation of electronic effects from steric effects. dalalinstitute.com The steric parameter, Eₛ, is derived from the rate of acid-catalyzed hydrolysis, where polar effects are assumed to be minimal. dalalinstitute.com

The fluorine atom is a strongly electron-withdrawing group due to its high electronegativity, which is reflected in the low pKa of fluoroacetic acid (approximately 2.6). wikipedia.org The methoxy group also exerts an electron-withdrawing inductive effect, though weaker than fluorine, which is demonstrated by the pKa of methoxyacetic acid (approximately 3.57). wikipedia.orgnih.gov When both are present on the same carbon, their inductive effects are expected to be cumulative, leading to a significant increase in the acidity of this compound compared to acetic acid (pKa 4.76). This strong inductive electron withdrawal stabilizes the carboxylate anion, making the parent acid a stronger acid.

Based on these principles, a hypothetical Taft analysis can be illustrated. The table below presents known σ* and Eₛ values for related substituents to provide context for the anticipated values for the -CH(F)(OCH₃) group.

Substituent (R in R-COOH)σ* (Polar Constant)Eₛ (Steric Constant)
-H0.491.24
-CH₃0.000.00
-CH₂Cl1.05-0.24
-CHCl₂1.94-1.54
-CF₃~2.6-1.16
-CH(F)(OCH₃)(Estimated > 1.5)(Estimated ~ -0.6 to -1.0)

This table includes established Taft parameter values for comparison and provides estimated values for the substituent of interest based on the known effects of fluorine and methoxy groups. The estimation for σ is based on the combined inductive effects, and the estimation for Eₛ is based on the relative sizes of the substituents.*

Steric and Electronic Influences on Reaction Rates

The rate of chemical reactions involving this compound or its derivatives is governed by the interplay of steric and electronic factors originating from the α-substituents.

Electronic Influences:

The primary electronic influence of the fluorine and methoxy groups is their strong inductive electron-withdrawing effect (-I effect). This effect has a profound impact on reactions where the charge distribution at the carbonyl group or the α-carbon changes during the reaction.

For instance, in the hydrolysis of an ester like methyl 2-fluoro-2-methoxyacetate, the reaction proceeds through a tetrahedral intermediate. In base-catalyzed hydrolysis, a negative charge builds up on the carbonyl oxygen in the transition state. The electron-withdrawing fluorine and methoxy groups help to stabilize this developing negative charge, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack. ncert.nic.in Consequently, the rate of base-catalyzed hydrolysis of methyl 2-fluoro-2-methoxyacetate is expected to be significantly faster than that of methyl acetate (B1210297).

The relative rates of hydrolysis for a series of substituted methyl acetates under basic conditions would be expected to follow the trend of the polar substituent constants (σ*).

Ester (R-COOCH₃)Substituent (R)Relative Rate of Basic Hydrolysis (k_rel)Governing Factor
Methyl acetate-CH₃1Reference
Methyl methoxyacetate (B1198184)-CH₂OCH₃> 1Inductive Effect of -OCH₃
Methyl fluoroacetate-CH₂F>> 1Stronger Inductive Effect of -F
Methyl 2-fluoro-2-methoxyacetate-CH(F)(OCH₃)>>> 1Cumulative Inductive Effects of -F and -OCH₃

This table illustrates the expected trend in reaction rates based on the known electronic effects of the substituents. The relative rates are hypothetical and serve to demonstrate the predicted influence of the substituents.

Steric Influences:

Steric hindrance refers to the non-bonded interactions that slow down reactions by physically impeding the approach of a reactant to the reaction center. ncert.nic.in In the case of this compound derivatives, both the fluorine atom and the methoxy group contribute to steric bulk around the carbonyl group.

The Taft steric parameter, Eₛ, quantifies this effect. More negative Eₛ values indicate greater steric hindrance. slideshare.net While the fluorine atom is relatively small, the methoxy group is larger and can create significant steric hindrance. The combined presence of both substituents on the α-carbon will sterically shield the carbonyl carbon from the approach of nucleophiles.

This steric hindrance is particularly important in reactions that are sensitive to the size of the nucleophile or the steric environment of the electrophile, such as esterification or hydrolysis. While the electronic effects of the substituents would accelerate base-catalyzed hydrolysis, the steric effects would work in the opposite direction, retarding the reaction rate. The observed reaction rate is a net result of these opposing influences. In many cases of α-substituted esters, the electronic effects dominate, but the steric contribution is not negligible and can be quantified through the Taft equation. emerginginvestigators.orgnih.gov

Advanced Analytical Methodologies in 2 Fluoro 2 Methoxyacetic Acid Research

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are indispensable for the detailed structural analysis of "2-Fluoro-2-methoxyacetic acid," providing insights into its atomic connectivity, stereochemistry, and vibrational properties.

Advanced NMR Spectroscopy (e.g., 2D NMR, Fluorine NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For "this compound," advanced NMR experiments, including two-dimensional (2D) techniques and Fluorine-19 (¹⁹F) NMR, are particularly insightful.

Table 1: Hypothetical 2D NMR Data for Methyl 2-Fluoro-2-methoxyacetate

Proton (¹H) SignalCorrelated Carbon (¹³C) in HSQCKey HMBC Correlations
~5.2 ppm (d, ¹JHF ≈ 48 Hz, -CHF-)~85 ppmC=O (~168 ppm), -OCH₃ (~58 ppm)
~3.8 ppm (s, -OCH₃)~58 ppm-CHF- (~85 ppm)
~3.9 ppm (s, -COOCH₃)~53 ppmC=O (~168 ppm)

Fluorine-19 (¹⁹F) NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. sigmaaldrich.comlibretexts.orgspectrabase.com The chemical shift of the fluorine nucleus is highly dependent on its electronic environment, providing a clear indication of its substitution pattern. libretexts.orgspectrabase.com Furthermore, the coupling between the fluorine and the adjacent proton (¹JHF) provides definitive evidence for the C-F bond. sigmaaldrich.comlibretexts.org The typical chemical shift range for a fluorine atom attached to a carbon bearing an oxygen atom is between -120 and -150 ppm relative to CFCl₃.

Table 2: Expected ¹⁹F NMR Parameters for this compound

ParameterExpected ValueSignificance
Chemical Shift (δ)-130 to -145 ppmConfirms the fluoro-alkoxy-acetic acid motif
Coupling Constant (¹JHF)~45-55 HzConfirms the direct bond between fluorine and the chiral carbon

High-Resolution Mass Spectrometry for Isomeric Differentiation

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of "this compound" and for differentiating it from its isomers, such as 3-fluoro-2-hydroxypropanoic acid. HRMS provides highly accurate mass measurements, allowing for the unambiguous assignment of a molecular formula. The fragmentation patterns observed in the mass spectrum, particularly from techniques like electron ionization (EI) or electrospray ionization (ESI), offer valuable structural information. libretexts.orgresearchgate.netmiamioh.edu For instance, the loss of characteristic fragments such as the methoxy (B1213986) group (·OCH₃) or the carboxyl group (·COOH) can help in piecing together the molecular structure. libretexts.orgresearchgate.netmiamioh.edu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M-H]⁻121.0201Deprotonated molecule
[M-OCH₃]⁺91.0135Loss of the methoxy group
[M-COOH]⁺77.0343Loss of the carboxylic acid group

Infrared and Raman Spectroscopic Studies of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The analysis of the vibrational spectra of "this compound" provides a fingerprint of its functional groups. The strong absorption band in the IR spectrum between 1700 and 1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid. nih.gov The C-F bond typically exhibits a strong absorption in the range of 1000-1100 cm⁻¹. The O-H stretching of the carboxylic acid appears as a broad band between 2500 and 3300 cm⁻¹. Raman spectroscopy is particularly useful for observing symmetric vibrations and the C-C backbone. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Table 4: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
O-H stretch (carboxylic acid)2500-3300 (broad)IR
C=O stretch (carboxylic acid)1700-1750IR (strong)
C-F stretch1000-1100IR (strong)
C-O stretch (ether)1080-1150IR
C-C stretch800-950Raman

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are paramount for the separation and quantification of "this compound" from reaction mixtures and for determining its enantiomeric purity.

Development of Chiral Stationary Phases for Resolution

The separation of the enantiomers of "this compound" is a significant challenge that is addressed by chiral high-performance liquid chromatography (HPLC). The development of effective chiral stationary phases (CSPs) is key to achieving this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are often successful in resolving racemic mixtures of chiral acids and their derivatives. nih.govmdpi.comresearchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols with an acidic modifier, is critical for optimizing the separation. nih.govresearchgate.net The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase. researchgate.net

Table 5: Exemplary Chiral HPLC Method for the Resolution of a Structurally Similar α-Fluoro-α-alkoxy Acid

ParameterCondition
Chiral Stationary PhaseChiralpak® AD-H
Mobile Phasen-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
ResultBaseline separation of enantiomers

Optimization of GC-MS and LC-MS Parameters for Complex Mixtures

For the analysis of "this compound" in complex matrices, such as in biological or environmental samples, the coupling of chromatographic separation with mass spectrometric detection is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, the carboxylic acid functionality of "this compound" typically requires derivatization to increase its volatility. nih.govresearchgate.net Common derivatization strategies include esterification to form, for example, the methyl or ethyl ester. researchgate.netnih.gov The optimization of GC parameters such as the column type (e.g., a polar capillary column), temperature program, and injector settings is crucial for achieving good peak shape and separation from other components in the mixture. The mass spectrometer is then used for confirmation and quantification. nih.govresearchgate.net

Table 6: Representative GC-MS Parameters for the Analysis of a Fluorinated Acetic Acid Derivative

ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS IonizationElectron Ionization (EI) at 70 eV
MS DetectionFull Scan (m/z 50-400) or Selected Ion Monitoring (SIM)

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS offers the advantage of analyzing "this compound" without the need for derivatization. nih.govresearchgate.netchromforum.org Reversed-phase chromatography is commonly employed, often with a C18 column. nih.govresearchgate.net The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol (B129727), and additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govchromforum.org Electrospray ionization (ESI) is a common ionization source, and the compound can be detected in either positive or negative ion mode, although negative mode is often preferred for carboxylic acids. chromforum.org Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM). acs.orgacs.org

Table 7: Illustrative LC-MS/MS Parameters for the Analysis of a Short-Chain Carboxylic Acid

ParameterCondition
ColumnC18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Ionization SourceElectrospray Ionization (ESI), Negative Mode
MS/MS Transitione.g., m/z 121.0 -> m/z 77.0

After a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the quantitative analysis, method validation for trace analysis in reaction monitoring, or the application in process chemistry control for the compound This compound .

The requested article, with its detailed structure focusing on "Method Validation for Trace Analysis in Reaction Monitoring" and "Application in Process Chemistry Control," requires specific experimental data, established analytical methods, and detailed research findings that are not present in the current body of scientific literature for this particular compound.

While general analytical methods exist for organofluorine compounds and other related fluorinated acids, applying these to "this compound" without specific studies and validated data would be speculative and would not meet the requirements for a scientifically accurate and authoritative article. Techniques commonly used for similar compounds include:

Gas Chromatography-Mass Spectrometry (GC-MS): Often used for volatile organic compounds. Derivatization might be necessary to improve the chromatographic behavior of the acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for detecting trace levels of non-volatile compounds in complex matrices. This is a primary technique for analyzing many fluorinated organic acids. nih.govresearchgate.net

Ion-Selective Electrode (ISE): Can be used to measure fluoride (B91410) ions after the decomposition of the organofluorine compound, providing a way to determine the total fluorine content. psu.educdc.gov

Combustion Ion Chromatography (CIC): A method to determine the total fluorine content in a sample, which can be part of a mass-balance approach to quantify unknown organofluorine compounds. nih.gov

However, the validation parameters for these methods—such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision—are specific to the analyte and the matrix and must be determined experimentally. No such validation data has been published for this compound.

Similarly, there are no available studies or reports on its use or monitoring in process chemistry, which would be necessary to detail its application in process control.

Due to the absence of specific research and data on the advanced analytical methodologies for This compound , it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and factual content.

Future Perspectives and Emerging Research Challenges

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing emphasis on environmental stewardship necessitates the development of sustainable and economically viable methods for synthesizing valuable compounds. For 2-Fluoro-2-methoxyacetic acid, future research will likely pivot from traditional, often harsh, fluorination techniques to more elegant and greener alternatives.

One promising direction is the adoption of catalytic methods . While the direct catalytic synthesis of this compound is yet to be extensively reported, analogies can be drawn from the synthesis of similar compounds. For instance, the catalytic carbonylation of methanol (B129727) is a cornerstone of industrial acetic acid production. researchgate.net Future work could explore the development of novel catalyst systems, potentially based on transition metals, that can facilitate the direct and selective incorporation of both fluorine and a methoxy (B1213986) group onto a two-carbon backbone.

Biocatalysis presents another frontier for the green synthesis of fluorinated organic acids. The use of enzymes could offer unparalleled selectivity and milder reaction conditions, thereby reducing energy consumption and waste generation. Research into engineering or discovering enzymes capable of handling fluorinated substrates will be crucial in this endeavor.

Furthermore, photocatalytic methods are emerging as powerful tools in organic synthesis. Visible-light-mediated photocatalysis has been successfully employed for the decarboxylative functionalization of various carboxylic acids, including those with fluorine substituents. nih.govacs.orgresearchgate.net Future investigations could focus on developing photocatalytic systems that enable the direct synthesis of this compound from simple and abundant precursors, potentially utilizing CO2 as a C1 source. hokudai.ac.jp The use of flow chemistry in conjunction with photocatalysis could also enhance the safety, efficiency, and scalability of such processes. tue.nl

Exploration of Novel Reactivity Patterns and Transformations

The interplay of the fluorine atom, the methoxy group, and the carboxylic acid functionality in this compound suggests a rich and underexplored reactive landscape. A key area of future research will be the investigation of C-H activation reactions. youtube.comyoutube.comyoutube.comnih.gov The development of catalysts that can selectively activate the C-H bonds within the molecule could open up avenues for late-stage functionalization, allowing for the rapid generation of diverse derivatives.

The exploration of decarboxylative cross-coupling reactions is another promising avenue. acs.org By leveraging the carboxylic acid group as a synthetic handle, it may be possible to forge new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of novel compounds with potentially interesting biological or material properties. Photocatalysis has already shown promise in the decarboxylative fluorination of aliphatic carboxylic acids, and extending this to other coupling partners is a logical next step. nih.govacs.org

The unique electronic environment created by the geminal fluoro and methoxy substituents could also lead to unexpected reactivity. Research into the behavior of this compound under various reaction conditions, including those involving radical intermediates or strong electrophiles and nucleophiles, may uncover novel transformations and synthetic methodologies.

Computational Design and Prediction of Novel Derivatives

The convergence of computational chemistry and machine learning offers a powerful paradigm for accelerating the discovery and optimization of new molecules. For this compound, in silico methods will be instrumental in guiding future research.

Density Functional Theory (DFT) studies can provide fundamental insights into the structural, electronic, and reactive properties of the molecule and its derivatives. These calculations can help rationalize observed reactivity and predict the feasibility of new transformations.

Machine learning (ML) models are poised to revolutionize the design of molecules with specific desired properties. arxiv.orgnih.govacs.orgpnnl.govrsc.org By training algorithms on existing chemical data, it is possible to build predictive models for a wide range of properties, from biological activity to material characteristics. In the context of this compound, ML could be used to:

Design novel derivatives with enhanced properties by exploring a vast virtual chemical space.

Predict the biological activity of new derivatives against various targets.

Optimize synthetic routes by predicting reaction outcomes and identifying optimal conditions.

The development of explainable AI models will be crucial to ensure that the predictions from these "black box" algorithms can be understood and trusted by chemists, thereby fostering a synergistic relationship between computational and experimental research. arxiv.org

Integration into Materials Science and Specialized Polymer Chemistry (excluding specific properties)

The presence of both fluorine and a carboxylic acid functionality makes this compound an attractive building block for the synthesis of advanced materials and specialty polymers.

Future research will likely focus on the synthesis of novel fluorinated monomers derived from this compound. rsc.orgresearchgate.netethz.ch These monomers could then be polymerized to create a new class of fluoropolymers. The incorporation of the α-fluoro-α-methoxyacetic acid moiety could impart unique characteristics to the resulting polymers.

The carboxylic acid group provides a convenient handle for incorporation into polymer backbones through standard polymerization techniques like condensation polymerization. This could lead to the development of new polyesters, polyamides, or other functional polymers. The fluorinated nature of the monomer unit could influence the bulk properties of the resulting polymer. Furthermore, fluorinated carboxylic acids have been shown to be powerful building blocks for creating self-assembled monolayers, a property that could be explored for surface modification applications. rsc.org

The development of well-defined fluorinated copolymers through controlled radical polymerization techniques, such as RAFT or ATRP, using monomers derived from this compound, could allow for the precise tuning of polymer architecture and properties. acs.org This could open the door to highly specialized applications in areas such as advanced coatings, membranes, and biomedical devices. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for obtaining high-purity 2-Fluoro-2-methoxyacetic acid?

Answer:
Synthesis typically involves fluorination and esterification steps. A common approach includes:

  • Fluorination of methoxyacetic acid precursors using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Ester hydrolysis : Post-fluorination, the ester intermediate is hydrolyzed with aqueous NaOH or HCl to yield the carboxylic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: What storage conditions preserve the stability of this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal decomposition .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy or fluorine groups .
  • Light sensitivity : Amber glass vials reduce photodegradation risks .

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹⁹F NMR confirms fluorine incorporation and methoxy group integrity (δ ~3.8 ppm for OCH₃; δ ~-120 ppm for CF) .
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities and verify molecular weight .
  • FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) validate functional groups .

Advanced: How do fluorine and methoxy substituents affect the compound’s reactivity in nucleophilic acyl substitutions?

Answer:

  • Electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols .
  • Methoxy group : Steric hindrance from the OCH₃ group may reduce reactivity at the α-carbon, requiring catalysts like DMAP (4-dimethylaminopyridine) .
  • Competing pathways : Fluorine’s electronegativity can direct regioselectivity in multi-step syntheses .

Advanced: What metabolic pathways are hypothesized for this compound in mammalian systems?

Answer:

  • Phase I metabolism : Likely undergoes β-oxidation or hydroxylation via cytochrome P450 enzymes, similar to fluoroacetate .
  • Phase II conjugation : Potential glucuronidation or sulfonation of the carboxylic acid group .
  • Toxicological monitoring : Quantify fluorocitrate (a toxic metabolite) using LC-MS/MS to assess bioactivation risks .

Advanced: How can conflicting toxicity data for this compound be resolved?

Answer:

  • Standardized assays : Use OECD-compliant in vitro models (e.g., HepG2 cells) to assess cytotoxicity and compare with in vivo rodent studies .
  • Dose-response analysis : Identify threshold concentrations where toxicity diverges, accounting for metabolic variability .
  • Structural analogs : Compare with fluoroacetate (LD₅₀ ~2–5 mg/kg in rats) to infer relative hazards .

Advanced: What experimental strategies address yield discrepancies in derivative synthesis?

Answer:

  • Reaction optimization : Screen solvents (DMF vs. THF) and bases (NaH vs. KOtBu) to improve nucleophilic substitution efficiency .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., elimination via E2 mechanisms) and adjust reaction conditions .
  • Catalyst tuning : Transition metals (Pd/Cu) may enhance coupling reactions for complex derivatives .

Advanced: What safety protocols are critical for high-temperature reactions involving this compound?

Answer:

  • Engineering controls : Use reflux condensers and pressure-relief valves to manage volatilization .
  • PPE : Acid-resistant gloves (e.g., nitrile) and face shields prevent exposure to aerosols .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture toxic decomposition products (e.g., HF gas) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.